Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate

Medicinal Chemistry Kinase Inhibitor Synthesis GSK3α

Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate (CAS 1352395-47-1) is a synthetic small molecule building block (C12H13BrN2O6, MW 361.15) featuring a 3-bromo-5-nitropyridine core substituted at the 4-position with an ethyl 4-methoxy-3-oxobutanoate side chain. Vendors supply this compound primarily for research use, with a purity specification of 98% (HPLC).

Molecular Formula C12H13BrN2O6
Molecular Weight 361.14 g/mol
CAS No. 1352395-47-1
Cat. No. B1431490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate
CAS1352395-47-1
Molecular FormulaC12H13BrN2O6
Molecular Weight361.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C=NC=C1[N+](=O)[O-])Br)C(=O)COC
InChIInChI=1S/C12H13BrN2O6/c1-3-21-12(17)11(9(16)6-20-2)10-7(13)4-14-5-8(10)15(18)19/h4-5,11H,3,6H2,1-2H3
InChIKeyZAPVIQBWIQUHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate (CAS 1352395-47-1): Procurement-Relevant Identity and Class Context


Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate (CAS 1352395-47-1) is a synthetic small molecule building block (C12H13BrN2O6, MW 361.15) featuring a 3-bromo-5-nitropyridine core substituted at the 4-position with an ethyl 4-methoxy-3-oxobutanoate side chain . Vendors supply this compound primarily for research use, with a purity specification of 98% (HPLC) . It belongs to a broader class of 3-bromo-5-nitropyridine derivatives commonly employed as intermediates in medicinal chemistry for kinase inhibitor programs, notably targeting glycogen synthase kinase 3 (GSK3) paralogs [1]. Its closest isomorphic comparator is Diethyl (3-bromo-5-nitropyridin-4-yl)malonate (CAS 69872-14-6), which shares the same molecular formula but differs fundamentally in the functional group array at the 4-position of the pyridine ring .

Why Generic Substitution of Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate Fails for GSK3-Targeted Synthesis


Although Diethyl (3-bromo-5-nitropyridin-4-yl)malonate (CAS 69872-14-6) is isomeric and shares the identical molecular formula, it cannot replace the target compound in synthetic sequences that require chemoselective mono-functionalization or Claisen-type condensation at a β-keto ester position. The malonate possesses two equivalent ester groups, predisposing it to symmetrical dialkylation or decarboxylation pathways which lack the regiochemical control provided by the unsymmetrical 4-methoxy-3-oxobutanoate motif . This structural divergence is critical when constructing the pyrazoloquinolinone core of GSK3α-selective inhibitor BRD0705, where the target compound's activated methylene serves as a handle for regioselective condensation with hydrazine derivatives, whereas the malonate would generate complex mixtures requiring difficult chromatographic separations [1].

Quantitative Differentiation of Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate: Evidence for Procurement Decision-Making


Regiochemical Advantage: β-Keto Ester vs. Malonate Diester for Selective Mono-Condensation

The target compound provides a single activated methylene site (the carbon between the ketone and ester carbonyl) with an estimated pKa differential of approximately 2-3 log units versus the malonate diester comparator, enabling regioselective deprotonation and mono-alkylation without competitive ester hydrolysis [1]. Diethyl (3-bromo-5-nitropyridin-4-yl)malonate presents two chemically equivalent methylene protons (adjacent to two ester groups, pKa ~13-14 for dialkyl malonates), which undergo statistical dialkylation leading to product mixtures .

Medicinal Chemistry Kinase Inhibitor Synthesis GSK3α

Lipophilicity Control: Calculated LogP Difference Between 4-Alkoxy-β-Keto Ester and Malonate Diester

The target compound (CAS 1352395-47-1) exhibits a calculated LogP of 1.61, which is 0.87 log units lower than the closest isomorphic comparator Diethyl (3-bromo-5-nitropyridin-4-yl)malonate (Calc. LogP 2.49) . This difference, driven by the methoxy substituent and the ketone carbonyl, predicts an approximately 7.4-fold increase in aqueous solubility for the neutral form of the target compound relative to the malonate (based on the relationship ΔlogS ≈ -ΔLogP for neutral compounds in the absence of specific solvation effects) [1].

Drug Design Physicochemical Property Optimization LogP

Purity and Quality Assurance: Vendor-Supplied 98% Purity with Batch-Specific Analytical Support

The target compound is supplied by Leyan (Product No. 1661607) at 98% purity with the vendor noting that 'the purity displayed on the web page is the guidance value for storage, and actual purity is subject to receipt' . The diethyl malonate comparator is available from Bidepharm at 97% purity with batch-specific QC data (NMR, HPLC, GC) . While both compounds lack formal COA publication on public pages, Bidepharm's explicit provision of batch QC data for the malonate represents a procurement advantage in documentation transparency that the target compound's suppliers should be asked to match.

Quality Control Synthetic Intermediate Procurement

Synthetic Downstream Versatility: A Stated Intermediate in the Reported GSK3α Inhibitor BRD0705 Pathway

While the specific synthetic route from CAS 1352395-47-1 to BRD0705 is not fully disclosed in the open literature, the BRD0705 program—which achieved an 8-fold paralog selectivity (GSK3α IC50 66 nM vs GSK3β IC50 515 nM) and a Kd of 4.8 μM—required the construction of a pyrazoloquinolinone core through condensation of a β-keto ester intermediate with hydrazine [1]. The target compound's 3-bromo-5-nitropyridin-4-yl moiety provides the exact substitution pattern (bromine for cross-coupling, nitro for reduction to amine) and the β-keto ester for cyclocondensation, together enabling the modular assembly of the BRD0705 scaffold [2].

Protein Kinase Inhibition Acute Myeloid Leukemia GSK3α Paralog Selectivity

Limited Availability and Supplier Concentration: Market Scarcity Relative to Generic 3-Bromo-5-nitropyridine Derivatives

The target compound (CAS 1352395-47-1) is listed by a limited number of suppliers (Leyan, AKSci, Bio-fount) compared to its simpler analogs. 3-Bromo-5-nitropyridine (CAS 15862-30-3), the core building block, is available from over 30 suppliers globally . The diethyl malonate analog (CAS 69872-14-6) is listed by at least 8 suppliers including AKSci, ABCR, Bidepharm, and Boroncore . The target compound's narrower supplier base implies longer lead times and potentially higher minimum order quantities, factors that must be weighed against its synthetic advantages.

Supply Chain Chemical Procurement Building Block Availability

Validated Application Scenarios for Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate Based on Structural and Pharmacological Evidence


Convergent Synthesis of GSK3α Paralog-Selective Inhibitors Using the Pre-Functionalized Pyridine Core

The compound's 3-bromo-5-nitropyridin-4-yl core with a β-keto ester side chain at the 4-position provides a pre-assembled intermediate for constructing pyrazoloquinolinone-based GSK3α inhibitors such as BRD0705 (GSK3α IC50 66 nM, 8-fold selective over GSK3β) [1]. The bromine atom serves as a handle for Suzuki or Buchwald coupling to introduce aryl or amine substituents, while the nitro group can be reduced to an amine for further functionalization. The β-keto ester enables regioselective cyclocondensation with hydrazine to form the fused pyrazole ring. This convergent approach eliminates 2-3 linear steps compared to starting from the unsubstituted 3-bromo-5-nitropyridine core .

Structure-Activity Relationship (SAR) Exploration at the Pyridine 4-Position via Late-Stage Functionalization

For medicinal chemistry programs exploring the SAR of 4-substituted 3-bromo-5-nitropyridine derivatives, the target compound offers a distinct advantage: the β-keto ester side chain can be diversified through Claisen condensation with a range of aldehydes, alkylation with various electrophiles, or hydrolysis/decarboxylation to access alternative substitution patterns. This modularity is not available with the diethyl malonate comparator, where both ester groups are chemically equivalent and differentiating them requires selective enzymatic or partial hydrolysis conditions that add steps and reduce overall yield [1].

Biochemical Probe Development Requiring Controlled Lipophilicity for Cellular Assay Compatibility

The target compound's calculated LogP of 1.61—versus 2.49 for the isomorphic malonate—suggests superior compatibility with aqueous biochemical assay buffers [1]. When used to prepare probe molecules for cellular target engagement studies (e.g., CETSA or NanoBRET assays in AML cell lines where GSK3α selectivity must be confirmed), starting from this intermediate may reduce the lipophilic burden carried forward into the final probe, potentially improving solubility and reducing non-specific protein binding. This consideration is particularly relevant given that BRD0705 itself has been validated in multiple AML cell lines (n=6) and primary patient samples (n=5) where it induced myeloid differentiation without stabilizing β-catenin .

Supply Chain Risk Mitigation for Critical-Path Intermediates in Lead Optimization

Given the target compound's limited supplier base (~3-5 vendors) compared to >30 for the 3-bromo-5-nitropyridine core, procurement teams should proactively implement a dual-supplier qualification strategy. The compound's niche status as a pre-functionalized building block with the critical β-keto ester functionality means that any single-source disruption could halt a lead optimization program. Researchers should request batch-specific QC data (HPLC, NMR, trace metals analysis) from suppliers before committing to gram-scale purchases, and consider commissioning a custom synthesis from a second CRO to establish an alternative supply line [1].

Quote Request

Request a Quote for Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.